Product packaging for 6-Nitro-3-phenyl-1,2,4-benzotriazine(Cat. No.:CAS No. 99420-22-1)

6-Nitro-3-phenyl-1,2,4-benzotriazine

Cat. No.: B14352664
CAS No.: 99420-22-1
M. Wt: 252.23 g/mol
InChI Key: DOJYEKNYYLHYLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Nitro-3-phenyl-1,2,4-benzotriazine is a benzotriazine-based compound offered for research and development purposes. Benzotriazines are a class of nitrogen-containing heterocyclic compounds that serve as key precursors and intermediates in organic synthesis and medicinal chemistry. The core benzotriazine structure is a subject of interest in various research fields, including the development of novel pharmaceutical agents. Scientific literature indicates that structurally related 1,2,4-benzotriazine derivatives have been synthesized and evaluated for potential biological activities. For instance, certain benzotriazinones have demonstrated cytotoxic activity in cell-based assays and show a correlation profile with known anti-cancer agents, suggesting potential for investigative oncology research . Furthermore, other 3,4-dihydro-1,2,4-benzotriazine derivatives have been reported to exhibit a range of pharmacological activities in preliminary studies, such as antihypertensive, anti-inflammatory, and diuretic effects, and have been identified as ligands for sigma receptors, which may be relevant for neurodegenerative and proliferative disease research . The synthetic pathway for many benzotriazine derivatives often involves the reduction of 2-nitrophenylhydrazones, a method established over many years . As a research chemical, this compound provides scientists with a specialized building block for constructing more complex molecules, exploring structure-activity relationships, and investigating new biochemical pathways. This product is intended for use by qualified laboratory professionals only. It is not for human or veterinary diagnostic use, therapeutic applications, or personal consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H8N4O2 B14352664 6-Nitro-3-phenyl-1,2,4-benzotriazine CAS No. 99420-22-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

99420-22-1

Molecular Formula

C13H8N4O2

Molecular Weight

252.23 g/mol

IUPAC Name

6-nitro-3-phenyl-1,2,4-benzotriazine

InChI

InChI=1S/C13H8N4O2/c18-17(19)10-6-7-11-12(8-10)14-13(16-15-11)9-4-2-1-3-5-9/h1-8H

InChI Key

DOJYEKNYYLHYLX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)[N+](=O)[O-])N=N2

Origin of Product

United States

Advanced Synthetic Methodologies for 6 Nitro 3 Phenyl 1,2,4 Benzotriazine and Analogues

Established Synthetic Pathways for the 1,2,4-Benzotriazine (B1219565) Core

The foundational methods for constructing the 1,2,4-benzotriazine core have been well-established for over a century, providing the groundwork for numerous subsequent modifications and improvements. These classical routes, while sometimes limited in scope or requiring harsh conditions, remain fundamental to the understanding of benzotriazine chemistry.

Adaptations of Bischler and Bamberger Synthesis for Benzotriazine Formation

The Bischler synthesis, first reported in 1889, represents one of the earliest methods for preparing 1,2,4-benzotriazines. scispace.comsemanticscholar.org This approach typically involves the cyclization of α-arylazo-α-arylamino ketones or related intermediates. While historically significant, direct adaptations for the specific synthesis of 6-nitro-3-phenyl-1,2,4-benzotriazine are less common in modern literature, which often favors more convergent and higher-yielding strategies.

The Bamberger triazine synthesis, dating back to 1892, provides another classical route. wikipedia.org It traditionally involves the reaction of an aryl diazonium salt with the hydrazone of a pyruvate. The resulting azo intermediate is then cyclized under acidic conditions to form the benzotriazine ring. wikipedia.org

Table 1: Overview of Classical Benzotriazine Syntheses

SynthesisPrecursorsKey Transformation
Bischler Synthesis α-Arylazo-α-arylamino ketonesIntramolecular cyclization
Bamberger Synthesis Aryl diazonium salt, Pyruvic acid hydrazoneAzo coupling followed by acid-catalyzed cyclization

Cyclocondensation Reactions and Heteroaromatic Ring Construction

Cyclocondensation reactions are a cornerstone of heterocyclic chemistry and have been widely applied to the synthesis of the 1,2,4-benzotriazine core. These reactions typically involve the formation of two new bonds in a single synthetic operation, leading to the heterocyclic ring system. A common strategy involves the reaction of an ortho-substituted aniline (B41778) derivative with a suitable three-atom component. For instance, the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds, followed by oxidation, can lead to the benzotriazine scaffold. While versatile, the specific synthesis of this compound via these classical cyclocondensation methods often requires appropriately substituted precursors that may not be readily available.

Contemporary Strategies for Constructing the 1,2,4-Benzotriazine Scaffold

Modern synthetic chemistry has introduced a range of more sophisticated and efficient methods for the construction of the 1,2,4-benzotriazine ring system. These contemporary strategies often offer milder reaction conditions, greater functional group tolerance, and improved yields compared to their classical counterparts.

Reductive Cyclization of 2-Nitrophenylhydrazone Precursors

A widely utilized and versatile method for the synthesis of 1,2,4-benzotriazine derivatives involves the reductive cyclization of 2-nitrophenylhydrazone precursors. semanticscholar.org This strategy is particularly effective for producing 3,4-dihydro-1,2,4-benzotriazines, which can be subsequently oxidized to the fully aromatic 1,2,4-benzotriazine. semanticscholar.orgresearchgate.net The general pathway involves the reduction of the nitro group of a 2-nitrophenylhydrazone to an amino group, which then undergoes intramolecular cyclization onto the hydrazone carbon. semanticscholar.org

The reduction can be achieved using various reagents, with catalytic hydrogenation over palladium on carbon (Pd/C) being a common and efficient method. semanticscholar.orgacs.org Other reducing agents such as sodium dithionite (B78146) have also been employed. semanticscholar.org The initially formed 1,2,3,4-tetrahydro-1,2,4-benzotriazine is typically oxidized by air to the more stable 3,4-dihydro-1,2,4-benzotriazine, and further oxidation can yield the aromatic 1,2,4-benzotriazine. semanticscholar.orgresearchgate.net

For the synthesis of this compound, a plausible precursor would be the 2,4-dinitrophenylhydrazone of benzaldehyde. The reduction of the ortho-nitro group followed by cyclization would lead to the desired product. Studies on the reductive cyclization of o-nitroazo compounds have shown that intermediates such as 2,4-dinitrohydrazobenzene can cyclize to form 6-nitro-2-phenylbenzotriazole-1-oxide, which can be further reduced. chempap.org

Table 2: Reductive Cyclization of 2-Nitrophenylhydrazone Precursors

PrecursorReducing AgentIntermediate(s)Final Product
2-Nitrophenylhydrazone of a ketone/aldehydePd/C, H₂2-Aminophenylhydrazone, Tetrahydrobenzotriazine3,4-Dihydro-1,2,4-benzotriazine
2,4-DinitroazobenzeneHydrazine (B178648)2,4-Dinitrohydrazobenzene, 6-Nitro-2-phenylbenzotriazole-1-oxide6-Nitro-2-phenylbenzotriazole

Oxidative Cyclization Reactions in 1,2,4-Benzotriazine Synthesis

Oxidative cyclization reactions provide another powerful avenue for the construction of the 1,2,4-benzotriazine scaffold. These methods often start from more reduced precursors and employ an oxidant to facilitate the ring-closing and aromatization steps.

A notable example is the oxidative cyclization of amidrazones. osi.lvnih.gov This approach has been developed for the synthesis of 1,4-dihydrobenzo[e] scispace.comacs.orgosi.lvtriazines. nih.gov The reaction is often carried out in the presence of a base and a catalyst, such as palladium on carbon (Pd/C). nih.gov

Another important oxidative cyclization strategy involves the oxidation of 2-aminophenylhydrazones. researchgate.net These precursors can be prepared by the reduction of the corresponding 2-nitrophenylhydrazones. researchgate.net Subsequent ring closure and oxidation, often facilitated by air, lead to the formation of 3-substituted-1,2,4-benzotriazines. researchgate.net

Transition Metal-Catalyzed Coupling Reactions (e.g., Cobalt, Palladium, Copper)

In recent years, transition metal-catalyzed cross-coupling reactions have emerged as a highly effective tool for the synthesis of complex heterocyclic systems, including 1,2,4-benzotriazines. These methods often involve the formation of key carbon-nitrogen or nitrogen-nitrogen bonds under mild conditions.

Copper-catalyzed reactions have been successfully employed in the synthesis of 1,2,4-benzotriazines. scispace.comorganic-chemistry.org One such approach involves the copper(I)-catalyzed coupling of o-haloacetanilides with N-Boc hydrazine. organic-chemistry.orgresearchgate.net The resulting coupling products undergo oxidation to form azo compounds, which are then deprotected and cyclized in situ to afford the 1,2,4-benzotriazine core. organic-chemistry.orgresearchgate.net

While specific examples detailing cobalt- and palladium-catalyzed syntheses leading directly to this compound are less prevalent in the reviewed literature, the general principles of palladium-catalyzed N-arylation reactions (Buchwald-Hartwig amination) and other cross-coupling methodologies suggest their potential applicability in constructing the necessary precursors for benzotriazine synthesis. For instance, palladium catalysis is used in the reduction of nitro groups, a key step in the reductive cyclization pathway. acs.org

A novel metal-free [5 + 1] cycloaddition-aromatization of benzotriazoles and sulfur ylides has also been reported as an efficient method to construct 1,2,4-benzotriazine derivatives. acs.orgorganic-chemistry.org This approach avoids the use of transition metals and utilizes readily available starting materials. acs.orgorganic-chemistry.org

Table 3: Transition Metal-Catalyzed and Metal-Free Syntheses of 1,2,4-Benzotriazines

Catalyst/ReagentStarting MaterialsKey Features
Copper(I) iodide/1H-Pyrrole-2-carboxylic acido-Haloacetanilides, N-Boc hydrazineMild reaction conditions, in situ cyclization
Metal-Free (K₂CO₃/i-PrOH)Benzotriazoles, Sulfur ylides[5 + 1] cycloaddition-aromatization, avoids transition metals

[4+2] Cycloaddition Reactions in 1,2,4-Benzotriazine Formation

The formation of the 1,2,4-benzotriazine core can be achieved through [4+2] cycloaddition reactions, also known as Diels-Alder reactions. This powerful synthetic strategy involves the reaction of a diene with a dienophile to form a six-membered ring. In the context of 1,2,4-triazine (B1199460) synthesis, inverse electron demand Diels-Alder (IEDDA) reactions are particularly relevant. mdpi.com These reactions typically involve an electron-deficient 1,2,4-triazine acting as the diene, which reacts with an electron-rich dienophile.

Solid-Phase Synthetic Approaches to Benzotriazines

Solid-phase synthesis offers a streamlined and efficient platform for generating libraries of 1,2,4-benzotriazine derivatives. This methodology involves attaching a starting material to a solid support, such as a resin, and carrying out subsequent chemical transformations. The solid support simplifies purification, as excess reagents and by-products can be removed by simple filtration and washing.

A successful strategy for the solid-phase synthesis of 1,2,4-benzotriazines begins with the immobilization of 4-fluoro-3-nitrobenzoic acid onto Wang's resin. researchgate.net The fluorine atom is then displaced by a benzoylhydrazine, and the nitro group is subsequently reduced to an amine using tin(II) chloride. The resulting solid-supported 2-hydrazidoaniline undergoes intramolecular cyclization in heated acetic acid to form the benzotriazine ring. Finally, the desired 1,2,4-benzotriazine product is cleaved from the resin support. researchgate.net This approach allows for the introduction of diversity, for instance by using various amino acid-derived hydrazides, facilitating the preparation of large libraries of potentially biologically active compounds. researchgate.net

Schematic Representation of Solid-Phase Synthesis:

Step 1: Immobilization: 4-Fluoro-3-nitrobenzoic acid is attached to Wang's resin.

Step 2: Nucleophilic Substitution: The fluorine atom is replaced by various benzoylhydrazides.

Step 3: Reduction: The nitro group is reduced to an amino group (e.g., with SnCl₂).

Step 4: Cyclization: The intermediate is cyclized in hot acetic acid to form the 1,2,4-benzotriazine ring.

Step 5: Cleavage: The final product is detached from the solid support. researchgate.net

Regioselective Introduction of the Nitro Group at Position 6

Direct nitration of the 3-phenyl-1,2,4-benzotriazine (B12912931) ring system presents challenges in controlling the position of the incoming nitro group. Therefore, the most effective and common strategy for achieving regioselective introduction of a nitro group at the 6-position is to utilize a starting material that already contains the nitro group in the desired location.

The synthesis typically begins with a substituted 2-nitrophenylhydrazine (B1229437), specifically a 4-substituted-2-nitrophenylhydrazine, where the substituent at the 4-position will ultimately become the 6-position in the final benzotriazine ring. For the target compound, this would involve starting with a hydrazine derivative of 1-amino-4-nitrobenzene. This precursor is then condensed with a reagent that provides the remainder of the triazine ring and the 3-phenyl substituent. researchgate.netresearchgate.net

For example, 6,7-disubstituted 3-phenyl-1,2,4-benzotriazines are synthesized from the corresponding substituted 2-nitrophenylhydrazines. researchgate.net These are reacted with ethyl benzimidate to form hydrazono-ethers, which then undergo reductive cyclization via hydrogenation to yield the final 3-phenylbenzotriazine products. researchgate.net By choosing a 2-nitrophenylhydrazine with a nitro group at the para-position to the amino group, the final product will be the 6-nitro-1,2,4-benzotriazine. This "precursor" approach ensures complete regioselectivity, bypassing the difficulties of controlling isomer formation in direct electrophilic aromatic substitution on the heterocyclic core.

Synthetic Approaches for the 3-Phenyl Substituent and its Derivatives

The introduction of the 3-phenyl group is a critical step in the synthesis of the target molecule. A widely used and effective method involves the condensation of a substituted 2-nitrophenylhydrazine with an imidate, followed by reductive cyclization.

Specifically, a 2-nitrophenylhydrazine is treated with ethyl benzimidate (C₆H₅C(OC₂H₅)=NH). researchgate.net This reaction forms a 2-nitrophenylhydrazono-ether intermediate. The subsequent step is a reductive cyclization of this intermediate. Catalytic hydrogenation, for example using a Platinum on carbon (Pt/C) catalyst, simultaneously reduces the nitro group to an amine and facilitates the intramolecular cyclization to form the 1,2,4-benzotriazine ring, directly yielding the 3-phenyl substituted product in high yields (>70%). researchgate.net

This two-step process is highly efficient for producing various 3-phenyl-1,2,4-benzotriazine derivatives. The substitution pattern on the benzotriazine ring is controlled by the choice of the starting 2-nitrophenylhydrazine, as described in the previous section. researchgate.netresearchgate.net Alternative, though less common, approaches include the air oxidation of aldehyde 2-aminophenylhydrazones, which can also yield 3-substituted 1,2,4-benzotriazines. semanticscholar.org

Synthesis and Structural Elucidation of Spiro-Fused 1,2,4-Benzotriazines

Spiro-fused 1,2,4-benzotriazines are a unique class of compounds where the C3 atom of the benzotriazine ring is part of a spirocyclic system. The general and effective synthesis of these structures, specifically 3,3-disubstituted 3,4-dihydro-1,2,4-benzotriazines, starts with the reduction of a 2-nitrophenylhydrazone derived from a cyclic ketone. semanticscholar.orgnih.gov

The key steps in this synthetic route are:

Hydrazone Formation: A 2-nitrophenylhydrazine is condensed with a cyclic ketone (e.g., cyclohexanone) to form the corresponding 2-nitrophenylhydrazone.

Reduction: The nitro group of the hydrazone is reduced to an amino group. This can be achieved using various reducing agents, but catalytic hydrogenation over Palladium on carbon (Pd/C) is noted to give quantitative results. semanticscholar.org Sodium dithionite is also commonly used. nih.gov

Intramolecular Cyclization & Oxidation: The resulting 2-aminophenylhydrazone spontaneously undergoes an intramolecular nucleophilic attack of the newly formed amino group onto the hydrazone carbon, forming a 1,2,3,4-tetrahydrobenzotriazine intermediate. nih.gov This intermediate is then readily oxidized, typically by bubbling air through the solution, to yield the stable, bright yellow 3,3-disubstituted 3,4-dihydro-1,2,4-benzotriazine. semanticscholar.orgnih.gov

This methodology has been applied to a variety of cyclic ketones, leading to a diverse range of spiro[1,2,4-benzotriazine-3(4H),1'-cycloalkanes] and spiro[1,2,4-benzotriazine-3(4H),4'-piperidines]. researchgate.netnih.gov The structures of these compounds are confirmed through standard spectroscopic methods, and their unique spirocyclic nature imparts specific conformational constraints and chemical properties.

Preparation and Characterization of N-Oxide Derivatives of 1,2,4-Benzotriazines

N-oxide derivatives of 1,2,4-benzotriazines are an important subclass of these heterocycles, often exhibiting distinct biological activities. researchgate.net The synthesis of these compounds, such as 3-phenyl-1,2,4-benzotriazine 1-oxide, can be achieved through several routes.

One method involves the BF₃-catalyzed cyclization of formazan (B1609692) precursors. researchgate.net Another synthetic pathway utilizes pre-formed N-oxide building blocks. For instance, 3-phenyl-1,2,4-benzotriazine 1-oxide can be prepared from 3-chloro-1,2,4-benzotriazine (B3058768) 1-oxide via a palladium-catalyzed cross-coupling reaction with phenylboronic acid. lookchem.com This Suzuki-Miyaura type coupling is a versatile method for introducing aryl substituents onto the heterocyclic core while preserving the N-oxide functionality.

The characterization of these N-oxides is performed using standard analytical techniques. The presence of the N-oxide group can be confirmed by mass spectrometry, which will show a molecular weight 16 units higher than the parent benzotriazine, and by spectroscopic methods like NMR and IR, which will show characteristic shifts due to the electronic influence of the N-O bond. The synthesis of 3-amino-1,2,4-benzotriazine N-oxides is also a well-established area of research within this chemical family. scispace.com

Optimization of Reaction Conditions and Yield Enhancements in Benzotriazine Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of synthesized benzotriazines. Key parameters that are frequently adjusted include the choice of solvent, base, temperature, and reactant concentrations.

In the synthesis of 4-alkoxy- and 4-aryloxybenzo[d] researchgate.netacs.orgnih.govtriazines via intramolecular heterocyclization, a study of reaction conditions revealed that tetrahydrofuran (B95107) (THF) was the optimal solvent. acs.orgnih.gov The best results were obtained when the starting material concentration was 0.04 M and the reaction was conducted at 0 °C, affording the product in up to 93% yield. acs.org

The following table summarizes the optimization of reaction conditions for the formation of a model benzotriazine derivative.

EntrySolventConcentration (M)Temperature (°C)Yield (%)
1DMF0.08054
2MeCN0.08075
3DMSO0.08rt7
4THF0.08078
5THF0.08-2066
6THF0.04093
7THF0.04-2063
8THF0.02082
Data sourced from a study on benzotriazine synthesis. acs.org Yields were calculated by ¹H NMR.

Similarly, the choice of base and solvent can be critical. In reactions involving phenols, using sodium phenoxide (prepared in situ from phenol (B47542) and NaH) in THF at 0°C gave a 79% yield. acs.org Attempts to use a weaker base like Na₂CO₃ were unsuccessful in THF but provided a 72% yield in a more polar solvent like DMF, highlighting the interplay between solvent polarity and base strength. acs.org Further adjustments to temperature, concentration, and stoichiometry did not lead to significant improvements beyond these optimized conditions. acs.org

Chemical Reactivity and Mechanistic Transformations of 6 Nitro 3 Phenyl 1,2,4 Benzotriazine

Nucleophilic Aromatic Substitution Reactions on the Benzotriazine Core

The 1,2,4-benzotriazine (B1219565) ring is inherently electron-deficient. The presence of a strongly electron-withdrawing nitro group at the 6-position further enhances this deficiency, making the benzene (B151609) portion of the fused ring system susceptible to nucleophilic aromatic substitution (SNAr). chemistrysteps.comyoutube.comyoutube.com This activation is a cornerstone of the compound's reactivity, allowing for the introduction of a variety of nucleophiles.

The general mechanism for SNAr reactions involves a two-step addition-elimination sequence. A nucleophile attacks an electron-poor carbon atom of the aromatic ring, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. chemistrysteps.comnih.gov The aromaticity is subsequently restored by the departure of a leaving group. In the case of 6-nitro-3-phenyl-1,2,4-benzotriazine, nucleophilic attack is predicted to occur at positions ortho or para to the activating nitro group. libretexts.orgstackexchange.com

While specific studies on the 6-nitro-3-phenyl derivative are limited, related nitro-activated aromatic and heteroaromatic systems provide a strong basis for predicting its reactivity. Nucleophiles such as amines, alkoxides, and thiolates are expected to displace suitable leaving groups on the benzotriazine core. For instance, if a halogen were present at the C7 position, it would be highly activated towards substitution by the para-nitro group.

Position of AttackActivating GroupPredicted Reactivity with Nucleophiles
C5Ortho to Nitro GroupActivated
C7Para to Nitro GroupActivated

This table outlines the predicted reactivity of the benzotriazine core towards nucleophiles based on the activating effect of the C6-nitro group.

Reductive Transformations of the Nitro Group and the Benzotriazine System

The nitro group is one of the most readily reducible functional groups in organic chemistry. wikipedia.org Its transformation provides a key entry point to a range of other functionalities, most notably the corresponding amino group. The reduction of the nitro group on the this compound scaffold can be achieved using various standard reducing agents.

Common methods for the reduction of aromatic nitro groups to amines include catalytic hydrogenation and the use of metal-acid systems. commonorganicchemistry.comgoogle.com

Catalytic Hydrogenation : This is a highly efficient method, often employing catalysts like palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. commonorganicchemistry.com This method is generally clean and provides high yields of the corresponding 6-amino-3-phenyl-1,2,4-benzotriazine.

Metal-Based Reductions : Reagents such as tin(II) chloride (SnCl₂) in hydrochloric acid, iron (Fe) or zinc (Zn) in acetic acid are effective for this transformation. commonorganicchemistry.comstackexchange.com These methods are particularly useful when other functional groups sensitive to hydrogenation are present.

The benzotriazine ring itself can also undergo reduction, typically under more forcing conditions than those required for the nitro group. The reduction of 2-nitrophenylhydrazones, a common precursor to 1,2,4-benzotriazines, often leads to 1,2,3,4-tetrahydrobenzotriazine intermediates, which are then oxidized to the aromatic system. nih.gov This indicates that the fully aromatic benzotriazine ring can be reduced to its dihydro or tetrahydro derivatives.

Reagent/ConditionTargetProduct
H₂, Pd/CNitro Group6-Amino-3-phenyl-1,2,4-benzotriazine
SnCl₂/HClNitro Group6-Amino-3-phenyl-1,2,4-benzotriazine
Zn/CH₃COOHNitro Group6-Amino-3-phenyl-1,2,4-benzotriazine
Sodium Dithionite (B78146)Nitro Group (in precursor) & Cyclization3,4-Dihydro-1,2,4-benzotriazine derivative

This table summarizes common reductive transformations for the nitro group and related benzotriazine precursors.

Oxidative Pathways and Redox-Active Characteristics of 1,2,4-Benzotriazines

The 1,2,4-benzotriazine system exhibits notable redox activity. As electron-deficient heterocycles, they can accept electrons to form radical anions and dianions. acs.org The specific redox potential is highly dependent on the substituents attached to the ring system. Electron-withdrawing groups, such as the nitro group in this compound, are expected to make the molecule a better electron acceptor, thus increasing its reduction potential.

Studies on related 3-amino-1,2,4-benzotriazine 1,4-dioxides, such as the anticancer agent tirapazamine (B611382), have shown that one-electron reduction leads to the formation of oxidizing benzotriazinyl radicals. nih.gov These radicals are capable of oxidizing biological molecules. The one-electron reduction potential for tirapazamine has been determined to be -0.45 V vs. NHE at pH 7. nih.gov While the N-oxide groups significantly influence this value, the underlying benzotriazine core is central to this redox behavior.

Furthermore, research on quinoidal 1,2,4-benzotriazin-7(1H)-ones has demonstrated their activity as redox-active species, with reversible one-electron redoxes. acs.org The first reduction potentials (E₁/₂⁻¹/⁰) for these systems can be finely tuned by substituents, with values ranging from -1.20 V to approximately -0.65 V for highly electron-deficient analogues. acs.orgacs.org This body of research underscores the inherent capacity of the 1,2,4-benzotriazine scaffold to participate in electron transfer processes.

Ring Contraction and Expansion Reactions Leading to Other Heterocyclic Systems

The 1,2,4-benzotriazine ring can undergo rearrangement reactions, leading to the formation of other heterocyclic systems, most commonly five-membered rings. Ring contraction is a known transformation for 1,2,4-triazine (B1199460) derivatives under various conditions, often yielding imidazole (B134444) or benzimidazole (B57391) structures. researchgate.net

Reductive conditions can facilitate this transformation. For example, the reductive ring contraction of 1,4-dihydro-1,2,4-benzotriazin-4-yls using zinc powder in hot acetic acid has been reported to produce 1,2-diphenylbenzimidazoles in high yield. Similarly, the thermolysis of 1,2-dihydro-1,2,4-benzotriazines in the presence of water can also lead to ring contraction to form benzimidazoles. This process is thought to proceed through hydration of the imine bond, followed by ring-opening and re-cyclization. Related heterocyclic systems, such as 1,2,4-benzoxadiazines, also undergo thermal ring contraction to yield benzoxazoles. rsc.org These precedents suggest that this compound could potentially be converted to a 5-nitro-2-phenylbenzimidazole derivative under appropriate reductive or hydrolytic conditions.

Derivatization Reactions and Functional Group Transformations at the Phenyl Moiety

The phenyl group at the C3 position is also a site for potential chemical modification, primarily through electrophilic aromatic substitution. However, the reactivity of this phenyl ring is significantly influenced by the attached 1,2,4-benzotriazine core. The triazine ring system is strongly electron-withdrawing, which deactivates the phenyl ring towards electrophilic attack. msu.edulibretexts.org This deactivation is further intensified by the presence of the nitro group on the benzotriazine portion.

Consequently, electrophilic substitution reactions on the 3-phenyl group, such as nitration, halogenation, or Friedel-Crafts reactions, would require harsh conditions. masterorganicchemistry.com According to the principles of electrophilic substitution on deactivated aromatic rings, any incoming electrophile would be directed primarily to the meta positions of the phenyl ring. libretexts.org The ortho and para positions are deactivated due to the electron-withdrawing nature of the heterocyclic substituent.

Reaction TypeReagentsPredicted Major Product PositionReactivity
NitrationHNO₃/H₂SO₄metaLow
BrominationBr₂/FeBr₃metaLow
SulfonationFuming H₂SO₄metaLow

This table provides a predictive summary of electrophilic substitution reactions on the 3-phenyl group, highlighting the expected regioselectivity and reduced reactivity.

Specific Reactivity of the Nitro Group at Position 6

Beyond its role as an activating group and its susceptibility to reduction, the nitro group at C6 can participate in other transformations. A key reaction is its potential to act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. The displacement of a nitro group by a nucleophile is a well-established reaction in aromatic systems that are highly activated by other electron-withdrawing groups. nih.gov

For the nitro group at C6 to be displaced, the benzotriazine ring must be attacked by a potent nucleophile at that position. The formation of the intermediate Meisenheimer complex would be stabilized by the electron-deficient nature of the triazine ring itself. While displacement of hydrogen (cine-substitution or vicarious nucleophilic substitution) is also a possibility on activated rings, direct displacement of the nitro group can occur, particularly with strong nucleophiles. scirp.org Research on nitroquinolines has demonstrated that the nitro group can be involved in complex transformations, including conversions to nitroso groups during VNS reactions. nih.gov This highlights the diverse reactivity pathways available to the nitro group on an electron-deficient heterocyclic system.

An article on the advanced spectroscopic and crystallographic elucidation of this compound cannot be generated at this time.

Detailed searches for specific experimental data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, High-Resolution Mass Spectrometry (HR-MS), Ultraviolet-Visible (UV-Vis) Spectroscopy, and X-ray Single-Crystal Diffraction, did not yield the necessary information from publicly accessible, non-excluded sources.

To fulfill the request, which requires a thorough and scientifically accurate article strictly adhering to a detailed outline of spectroscopic and crystallographic analysis, specific data points such as chemical shifts, vibrational frequencies, fragmentation pathways, absorption maxima, and crystal structure parameters are essential. Without this foundational data for "this compound," it is not possible to construct the required in-depth scientific article.

Advanced Spectroscopic and Crystallographic Elucidation of 6 Nitro 3 Phenyl 1,2,4 Benzotriazine Structure

X-ray Single-Crystal Diffraction for Precise Molecular and Crystal Structure Determination

Analysis of Molecular Conformation and Bond Parameters

The molecular conformation of 6-Nitro-3-phenyl-1,2,4-benzotriazine is expected to be largely planar, a characteristic feature of the benzo[e] nih.govwikipedia.orgdu.ac.intriazine core. wikipedia.orgresearchgate.netiucr.org This planarity arises from the extensive π-conjugation across the fused ring system. In analogous structures, the dihedral angle between the benzotriazine core and the 3-phenyl substituent is typically small, suggesting a nearly coplanar arrangement that maximizes electronic delocalization. wikipedia.orgresearchgate.netiucr.org

The introduction of a nitro group at the 6-position is anticipated to influence the electronic distribution within the benzotriazine ring system but is unlikely to cause significant deviations from planarity. The bond lengths within the triazine ring are expected to be intermediate between typical single and double bonds, reflecting the aromatic character of the heterocycle. wikipedia.orgresearchgate.netiucr.org The electron-withdrawing nature of the nitro group may lead to a slight elongation of the adjacent C-C bonds in the benzene (B151609) ring and a shortening of the C-N bond connecting the nitro group to the ring.

To illustrate the expected bond parameters, the following table presents representative data from a closely related methyl-substituted analogue.

Interactive Table of Expected Bond Lengths (Å)
BondExpected Length (Å)Bond Type
C-N (triazine ring)1.31 - 1.37Aromatic
N-N (triazine ring)1.32 - 1.35Aromatic
C-C (benzene ring)1.36 - 1.42Aromatic
C-C (phenyl substituent)1.38 - 1.40Aromatic
C-N (nitro group)~1.47Single
N-O (nitro group)~1.22Double

Bond angles within the benzotriazine core are expected to be close to 120°, consistent with sp² hybridization. wikipedia.orgresearchgate.netiucr.org However, minor distortions are anticipated due to the fusion of the benzene and triazine rings.

Characterization of Intermolecular Interactions in Crystalline States (e.g., Hydrogen Bonding, π-π Stacking)

In the solid state, the spatial arrangement of molecules is governed by a delicate balance of intermolecular forces. For this compound, π-π stacking interactions are expected to be a dominant feature, a common characteristic of planar aromatic systems. wikipedia.orgresearchgate.netiucr.org These interactions would likely lead to the formation of one-dimensional columnar stacks in the crystal lattice.

The phenyl substituent also plays a role in the supramolecular assembly, participating in π-π stacking and potentially C-H···π interactions. The interplay of these various non-covalent interactions dictates the final crystal structure and influences properties such as melting point and solubility.

Interactive Table of Expected Intermolecular Interactions
Interaction TypeDescriptionExpected Distance (Å)
π-π StackingInteraction between the aromatic rings of adjacent molecules.3.3 - 3.8
C-H···O Hydrogen BondingWeak hydrogen bond between a C-H donor and an oxygen atom of the nitro group.2.2 - 2.8 (H···O)
Nitro-π InteractionInteraction between the electron-deficient nitro group and the π-system of a neighboring ring.~3.5
C-H···π InteractionInteraction of a C-H bond with the π-face of an aromatic ring.2.5 - 2.9 (H···centroid)

Specialized Spectroscopic Probes for Structural Insights (e.g., Nuclear Quadrupole Resonance (NQR), Electron Spin Resonance (ESR))

Beyond conventional spectroscopic techniques, specialized methods like Nuclear Quadrupole Resonance (NQR) and Electron Spin Resonance (ESR) can provide unique structural information, particularly for a molecule like this compound.

Nuclear Quadrupole Resonance (NQR) spectroscopy is a solid-state technique that is particularly sensitive to the local electronic environment of quadrupolar nuclei (those with a spin quantum number I > 1/2). wikipedia.orgdu.ac.inyoutube.com The ¹⁴N nucleus, present in both the benzotriazine core and the nitro group, is NQR-active. NQR spectroscopy measures the interaction between the nuclear electric quadrupole moment and the electric field gradient (EFG) at the nucleus. wikipedia.orgdu.ac.inyoutube.com The resulting NQR frequencies are highly sensitive to the molecular structure and intermolecular interactions. illinois.edu For this compound, NQR could potentially be used to:

Distinguish between different nitrogen environments within the molecule.

Probe the effects of the nitro and phenyl substituents on the electronic structure of the benzotriazine ring.

Detect subtle changes in crystal packing and identify different polymorphic forms.

Given that many explosives are nitroaromatic compounds, NQR has been explored as a method for their detection, highlighting its sensitivity to the nitro group's environment. du.ac.in

Electron Spin Resonance (ESR) spectroscopy is a technique that detects species with unpaired electrons, such as radicals. nih.gov Benzo[e] nih.govwikipedia.orgdu.ac.intriazinyls are known to form stable free radicals, often referred to as Blatter radicals. researchgate.net The introduction of a nitro group, a powerful electron-withdrawing group, can influence the stability and electronic properties of such radicals. ESR spectroscopy would be an invaluable tool to study the radical cation or anion of this compound, providing information on:

The g-factor and hyperfine coupling constants, which are sensitive to the distribution of the unpaired electron's spin density across the molecule.

The kinetics and mechanism of radical formation and decay.

The interaction of the radical with its environment.

Spectroscopic and Computational Investigations of Tautomerism

Tautomerism, the phenomenon of constitutional isomers being in dynamic equilibrium, is a pertinent consideration for many heterocyclic systems, including 1,2,4-benzotriazines. For this compound, prototropic tautomerism involving the migration of a proton is conceivable, particularly in the context of its potential protonation or deprotonation under different chemical environments.

While the aromatic 1,2,4-benzotriazine (B1219565) form is likely the most stable tautomer, other forms, such as those arising from protonation at different nitrogen atoms of the triazine ring, could exist in equilibrium, especially in solution. The position of this equilibrium can be influenced by factors such as the solvent polarity and pH.

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are powerful tools for investigating tautomeric equilibria. academie-sciences.frresearchgate.netfu-berlin.de By analyzing chemical shifts, coupling constants, and the effects of temperature and solvent on the NMR spectrum, it may be possible to identify the presence of different tautomers and determine their relative populations.

Computational chemistry provides a complementary approach to studying tautomerism. researchgate.net Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to:

Calculate the relative energies of different possible tautomers to predict their thermodynamic stability.

Model the transition states for the interconversion between tautomers to understand the kinetics of the process.

Simulate spectroscopic properties (e.g., NMR chemical shifts, IR vibrational frequencies) for each tautomer, which can then be compared with experimental data to aid in the assignment of the observed species.

The combination of experimental spectroscopic data and theoretical calculations offers a comprehensive strategy for elucidating the tautomeric behavior of this compound.

Due to the highly specific nature of the request and the limited availability of public-facing, in-depth computational chemistry research on "this compound," a comprehensive article with detailed data tables and research findings as per the provided outline cannot be generated at this time.

Computational studies, including Density Functional Theory (DFT) calculations, molecular dynamics simulations, and detailed analyses of electronic structure, reactivity, and spectroscopic parameters, are often published in specialized, peer-reviewed scientific journals. Access to this level of specific data for a single, non-commercial compound is frequently restricted to subscribers of these journals or those with access to academic research databases.

A general search of publicly available information does not yield the specific quantum chemical calculations, frontier molecular orbital data, electrostatic potential surface maps, conformational landscapes, predicted spectroscopic parameters, or reaction mechanism analyses required to populate the requested article structure accurately and without speculation.

To fulfill this request, access to and analysis of specific scholarly articles from databases such as the Royal Society of Chemistry, the American Chemical Society, Elsevier's ScienceDirect, or similar resources would be necessary. Without such sources, any attempt to generate the requested content would lead to fabrication of data and would not meet the required standards of scientific accuracy.

Computational Chemistry and Theoretical Modeling of 6 Nitro 3 Phenyl 1,2,4 Benzotriazine

Intermolecular Interaction Analysis through Hirshfeld Surface Analysis

The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. The analysis of various nitroaromatic and benzotriazine derivatives consistently highlights the prevalence of several key intermolecular contacts. For 6-Nitro-3-phenyl-1,2,4-benzotriazine, the dominant interactions are expected to be hydrogen bonds involving the nitro group, π-π stacking interactions between the aromatic rings, and various other close contacts.

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions. It is anticipated that the most significant contributions to the crystal packing of this compound would arise from H···H, O···H/H···O, and C···H/H···C contacts. The presence of the electron-withdrawing nitro group and the electron-rich aromatic systems suggests that C-H···O and C-H···N hydrogen bonds are likely to play a crucial role in the supramolecular assembly. Furthermore, π-π stacking interactions between the phenyl and benzotriazine rings of adjacent molecules are expected to contribute significantly to the crystal stability.

Based on studies of analogous compounds, a representative breakdown of the contributions of the most significant intermolecular contacts to the Hirshfeld surface of this compound can be projected as follows:

Interaction TypeProjected Contribution (%)Description
H···H~40-50%Represents the most abundant contacts due to the high surface population of hydrogen atoms.
O···H / H···O~20-30%Indicative of hydrogen bonding involving the oxygen atoms of the nitro group and hydrogen atoms from neighboring molecules.
C···H / H···C~15-25%Reflects van der Waals interactions and potential weak C-H···π interactions.
N···H / H···N~5-10%Suggests the presence of hydrogen bonds involving the nitrogen atoms of the benzotriazine ring.
C···C~5-10%Corresponds to π-π stacking interactions between the aromatic rings.

Quantitative Structure-Activity Relationship (QSAR) Studies Focusing on Molecular Descriptors

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. For nitroaromatic compounds, QSAR studies are frequently employed to predict their bioactivity, toxicity, or mutagenicity. While specific QSAR studies for this compound were not identified, the extensive literature on QSAR of nitroaromatic compounds provides a clear indication of the key molecular descriptors that are likely to govern its activity. researchgate.netnih.govnih.gov

Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties. In the context of nitroaromatic compounds, several descriptors have been consistently shown to be crucial for building robust QSAR models. nih.govnih.gov

Key Molecular Descriptors for this compound:

Electronic Descriptors: These descriptors are fundamental to the reactivity of nitroaromatic compounds.

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): This is often the most critical descriptor for nitroaromatics, as it relates to their electron-accepting ability and susceptibility to nucleophilic attack or reduction of the nitro group, which is often a key step in their mechanism of action or toxicity. nih.gov A lower ELUMO value indicates a higher electron affinity.

EHOMO (Energy of the Highest Occupied Molecular Orbital): This descriptor is related to the molecule's ability to donate electrons. The HOMO-LUMO gap (EHOMO - ELUMO) is an indicator of molecular stability and reactivity.

Hydrophobic Descriptors:

LogP (Octanol-Water Partition Coefficient): This descriptor measures the lipophilicity of the compound, which is crucial for its absorption, distribution, metabolism, and excretion (ADME) properties. It plays a significant role in how the molecule interacts with biological membranes. nih.gov

Topological and Steric Descriptors:

Molecular Weight (MW): A fundamental descriptor that correlates with the size of the molecule.

Molecular Surface Area and Volume: These descriptors provide information about the steric bulk of the molecule, which can influence its binding to a biological target.

The following table summarizes the key molecular descriptors that would be central to a QSAR study of this compound and their significance.

Descriptor ClassDescriptor NameAbbreviationSignificance in QSAR of Nitroaromatics
ElectronicEnergy of the Lowest Unoccupied Molecular OrbitalELUMORelates to electron affinity and susceptibility to reduction; often a primary determinant of toxicity/activity. nih.gov
Energy of the Highest Occupied Molecular OrbitalEHOMOIndicates electron-donating ability and is related to molecular reactivity.
Dipole MomentμDescribes the polarity of the molecule, affecting solubility and membrane transport.
HydrophobicOctanol-Water Partition CoefficientLogPMeasures lipophilicity, which is crucial for pharmacokinetic properties. nih.gov
Topological/StericMolecular WeightMWA basic descriptor of molecular size.
Molecular Surface AreaMSARelates to the steric fit of the molecule with a biological target.

Structure Property Relationship Studies and Derivative Synthesis of 6 Nitro 3 Phenyl 1,2,4 Benzotriazine Analogues

Systematic Structural Modifications at the Benzotriazine Core and Substituents

The 1,2,4-benzotriazine (B1219565) scaffold serves as a versatile platform for systematic structural modifications. The inherent reactivity and electronic nature of the core can be finely tuned by introducing various substituents at different positions. A significant body of research focuses on the synthesis of derivatives with modifications at the C3, C6, and C7 positions to modulate the molecule's properties. researchgate.netepa.govnih.gov

Synthetic routes often begin from precursors like 2-nitroaniline, which can be converted in multiple steps to 3-chloro- or 3-iodobenzo[e] researchgate.netorganic-chemistry.orgrsc.orgtriazine. nih.gov These halogenated intermediates are particularly useful as they allow for a wide range of subsequent functionalization reactions, including nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). nih.govresearchgate.net This approach has enabled the synthesis of diverse C3-substituted derivatives, incorporating alkyl, (het)aryl, amine, alkoxide, and cyano groups, among others. nih.gov For instance, the reaction of 6-bromo-5-phenyl-1,2,4-triazin-3-amine (B2583594) with various boronic acids in the presence of a palladium catalyst yields a library of 5,6-biaryl-1,2,4-triazine-3-amine derivatives. nih.gov

Modifications on the benzene (B151609) ring of the benzotriazine core, such as the introduction of a nitro group at the C6 position, significantly influence the electronic properties of the molecule. Further substitutions can be made on this ring; for example, the synthesis of 6-methyl- and 8-methyl-3-phenylbenzo[e] researchgate.netorganic-chemistry.orgrsc.orgtriazines has been achieved via reductive cyclodehydration of the corresponding N'-(nitrophenyl)benzhydrazides. iucr.org The nature of substituents at position 6, whether electron-withdrawing (like CF₃) or electron-donating (like OCH₃), has been shown to have a clear impact on the molecule's activity. nih.gov

The following table summarizes various synthetic modifications made to the 1,2,4-benzotriazine core.

Position ModifiedSynthetic PrecursorReaction TypeResulting Substituents
C33-Iodobenzo[e] researchgate.netorganic-chemistry.orgrsc.orgtriazineMetal-catalyzed cross-couplingPhenyl, 2-Thienyl, Ferrocenyl
C33-Chlorobenzo[e] researchgate.netorganic-chemistry.orgrsc.orgtriazineNucleophilic Aromatic SubstitutionNHPh, Morpholine, OEt, OMe
C66-Bromo-5-phenyl-1,2,4-triazin-3-amineSuzuki Coupling2,6-Dimethylpyridin-4-yl
C6 / C81-Fluoro-4-methyl-2-nitrobenzeneReductive CyclodehydrationMethyl

Exploration of Electronic Effects of Substituents on Molecular Properties

The electronic properties of 6-Nitro-3-phenyl-1,2,4-benzotriazine analogues are highly sensitive to the nature and position of substituents. These modifications directly impact molecular characteristics such as electron affinities, spectroscopic absorption profiles, and NMR chemical shifts.

Electron Affinities: Electron affinity, the energy change when an electron is added to a neutral atom or molecule, is a key parameter. libretexts.org For benzotriazine derivatives, particularly those with applications in materials science or as bioreductive agents, this property is crucial. The presence of electron-withdrawing groups, such as the nitro group at C6, is expected to increase the electron affinity of the benzotriazine system, making it a better electron acceptor. libretexts.org Studies on related 3-amino-1,2,4-benzotriazine 1,4-dioxides have shown a clear dependence of one-electron reduction potentials on the electronic nature of substituents, which correlates with their biological activity under hypoxic conditions. researchgate.net

Absorption Profiles: The effect of substituents on the electronic structure is readily observed in UV-visible absorption spectra. Research on C3-substituted benzo[e] researchgate.netorganic-chemistry.orgrsc.orgtriazines has demonstrated a significant effect of the substituent on the π-π* transition energy. nih.gov Both electron-donating and electron-withdrawing groups at the C3 position can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima, reflecting changes in the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the electronic environment of nuclei within a molecule. The chemical shifts of ¹H, ¹³C, and ¹⁵N are sensitive to substituent-induced changes in electron density. researchgate.netpdx.edu For C3-substituted benzo[e] researchgate.netorganic-chemistry.orgrsc.orgtriazines, a good correlation has been found between the ¹H NMR chemical shift of the proton at C7 and the Hammett substituent constant (σp) of the group at C3. nih.gov This indicates that the electronic influence of the C3 substituent is transmitted effectively through the heterocyclic system. For example, electron-donating groups at C3 increase the electron density at C7, causing an upfield shift (lower ppm value) for H7, while electron-withdrawing groups have the opposite effect. wisc.edu

The table below presents data on the electronic properties of selected C3-substituted benzo[e] researchgate.netorganic-chemistry.orgrsc.orgtriazine derivatives. nih.gov

C3-Substituentλmax (nm)¹H NMR Chemical Shift of H7 (δ, ppm)
H3858.35
CN4138.65
OMe3908.01
NHPh4427.91

Synthesis and Investigation of Fused Heterocyclic Systems Incorporating the 1,2,4-Benzotriazine Unit

Fusing the 1,2,4-benzotriazine core with other heterocyclic or aromatic rings creates extended π-systems with novel electronic and steric properties. mdpi.com These fused systems are of interest in materials science and medicinal chemistry. A variety of synthetic strategies have been developed to construct such polycyclic structures. researchgate.netresearchgate.net

Commonly, five-membered heterocyclic rings are fused to the benzotriazine scaffold. Examples include:

Thiazolo[2,3-c] researchgate.netorganic-chemistry.orgrsc.orgbenzotriazines researchgate.net

Imidazo[1,2-c] researchgate.netorganic-chemistry.orgrsc.orgbenzotriazines researchgate.net

Pyrrolo[2,1-c] researchgate.netorganic-chemistry.orgrsc.orgbenzotriazines researchgate.net

1,2,3-Triazolo[5,1-c] researchgate.netorganic-chemistry.orgrsc.orgbenzotriazinium systems researchgate.net

One synthetic approach involves the reaction of 1,3-diphenylbenzo[e] researchgate.netorganic-chemistry.orgrsc.orgtriazin-7(1H)-one with N'-arylbenzamidines, followed by cyclodehydration in acetic acid. This method yields 8-substituted 1,3,7-triphenyl-4,8-dihydro-1H-imidazo[4,5-g] researchgate.netorganic-chemistry.orgrsc.orgbenzotriazin-4-yls, a novel class of imidazolo-fused benzotriazinyl radicals. rsc.org The properties of these fused systems, including their electrochemical behavior and radical stability, have been investigated using techniques like cyclic voltammetry and electron paramagnetic resonance (EPR) spectroscopy. rsc.org

More recently, a novel [5 + 1] cycloaddition-aromatization reaction between benzotriazoles and sulfur ylides has been reported as an efficient method to construct 1,2,4-benzotriazine derivatives. researchgate.net Additionally, fusing two benzotriazole (B28993) units with a central pyrrole (B145914) ring has led to the development of new acceptor units for use in p-type polymers for organic photovoltaics, highlighting the potential of these fused systems in advanced materials. acs.org

Redox Chemistry and Electrochemical Behavior of Modified 1,2,4-Benzotriazine Systems

The redox chemistry of 1,2,4-benzotriazine derivatives is a critical aspect of their characterization and potential application, particularly for systems like the 6-nitro substituted analogues which are inherently electron-deficient. Electrochemical methods, such as cyclic voltammetry (CV), are frequently employed to study the reduction and oxidation processes of these compounds. nih.govresearchgate.net

Studies on the parent compound, benzotriazole, show an irreversible reduction peak, indicating that the reduced species is not stable and likely undergoes further chemical reactions. nih.govresearchgate.net For 1,2,4-benzotriazine systems, the addition of an electron often leads to the formation of a radical anion. The stability and subsequent reactivity of this radical are highly dependent on the molecular structure. The presence of the nitro group at the C6 position in this compound significantly facilitates the reduction process, shifting the reduction potential to less negative values compared to the unsubstituted analogue.

The electrochemical reduction of benzotriazoles is a two-electron process that also involves protonation. nih.gov In cyclic voltammetry experiments with benzotriazole, a reduction peak is typically observed around -1.1 V (vs. a reference electrode), with the absence of a corresponding re-oxidation peak confirming the irreversible nature of the electron transfer process. nih.gov The reduction potential is influenced by factors such as pH and the specific substituents on the benzotriazine ring. nih.govmdpi.com Strong reducing agents can even lead to a reductive ring contraction of the 1,2,4-benzotriazine system, resulting in the formation of benzimidazoles. researchgate.net

The table below summarizes typical electrochemical data for benzotriazole.

CompoundTechniqueKey ObservationPotential (V)Reference Electrode
BenzotriazoleCyclic VoltammetryIrreversible reduction peak~ -1.1Not Specified
BenzotriazoleCyclic VoltammetryCathodic peak~ -0.25Ag/Ag₂SO₄

Synthetic Strategies for Novel Spiro-Compounds and Bridged Analogues

Expanding the structural diversity of the 1,2,4-benzotriazine family includes the synthesis of spiro-compounds and bridged analogues. These three-dimensional structures introduce significant steric and conformational constraints, which can lead to unique properties.

Spiro-compounds are characterized by two rings connected through a single common atom. The synthesis of 3-spiro-1,2,4-benzotriazines has been documented as a distinct subclass of these heterocycles. researchgate.net A notable example involves the creation of spiro[3,4-dihydro-1,2,4-benzotriazine-3,4'-piperidine] derivatives. nih.gov These compounds are synthesized and subsequently functionalized, for instance, by adding various N-arylalkyl groups to the piperidine (B6355638) nitrogen. The resulting molecules possess a rigid spirocyclic core with flexible side chains, a combination that has been explored for biological applications. nih.gov

While specific synthetic strategies for bridged analogues of this compound are less commonly reported, general principles of heterocyclic synthesis can be applied. The construction of bridged systems typically involves multi-step sequences, often utilizing intramolecular cyclization or cycloaddition reactions to form the connecting bridge between two parts of the benzotriazine scaffold. The synthetic utility of reagents like p-tosylmethyl isocyanide (TosMIC) has been demonstrated in the creation of a diverse range of heterocyclic structures, including spiro-compounds, suggesting its potential applicability in this area. acs.org The development of these complex architectures remains a challenging but promising frontier in the chemistry of 1,2,4-benzotriazines.

Molecular Recognition and Mechanistic Studies of 6 Nitro 3 Phenyl 1,2,4 Benzotriazine and Analogues

Computational Elucidation of Molecular Binding Modes with Target Macromolecules

Computational studies, including molecular docking and molecular dynamics, have become indispensable tools for predicting and analyzing the binding of small molecules like 6-Nitro-3-phenyl-1,2,4-benzotriazine to their biological targets. These methods provide insights into the specific interactions that govern molecular recognition and affinity.

Molecular Recognition and Interaction Mechanisms with Enzymatic Active Sites (e.g., alpha-glucosidase)

While direct molecular docking studies on this compound with alpha-glucosidase are not extensively documented in the literature, research on analogous compounds provides a framework for understanding potential interactions. For instance, a study on a series of 2-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)-N-arylacetamides demonstrated potent alpha-glucosidase inhibitory activity. nih.gov Molecular docking of these compounds revealed key binding interactions within the enzyme's active site. The most potent inhibitor in that series, which featured a strong electron-withdrawing nitro group on an arylacetamide moiety, suggests that the nitro group can play a crucial role in the binding affinity. nih.gov

Similarly, docking studies on other heterocyclic compounds, such as 6-bromo/iodo substituted 2-aryl-4-methyl-1,2-dihydroquinazoline-3-oxides, have shown that specific moieties are essential for electrostatic interactions with the protein residues in the active site of alpha-glucosidase. semanticscholar.org The presence of halogen atoms and a 2-phenyl group in these analogues was found to enhance inhibitory effects, suggesting that the phenyl group of this compound could also be pivotal for its binding. semanticscholar.org

Ligand-Receptor Interaction Profiling (e.g., sigma receptor binding)

The 1,2,4-benzotriazine (B1219565) scaffold is of significant interest for its potential interaction with sigma receptors, which are implicated in a variety of neurological and psychiatric disorders. nih.gov Although direct binding data for this compound is scarce, studies on 3,3-disubstituted 3,4-dihydro-1,2,4-benzotriazines have shown that this class of compounds can act as a novel family of ligands for sigma receptors, exhibiting nanomolar affinity for the σ1 subtype. nih.gov

The affinity of these analogues for sigma receptors is influenced by the nature of the substituents on the benzotriazine core. nih.gov This indicates that the specific substitution pattern of this compound, particularly the presence of the nitro group and the phenyl ring, would be critical determinants of its binding affinity and selectivity for sigma receptor subtypes. The σ1 receptor is known to have a molecular weight of 25 kDa, and high-affinity binding of ligands often involves a nitrogen atom, which is a key feature of the benzotriazine structure.

Design and Characterization of Molecular Probes and Ligands Derived from the 1,2,4-Benzotriazine Scaffold

The inherent structural features of the 1,2,4-benzotriazine scaffold make it a versatile platform for the design of molecular probes and specialized ligands. The development of such tools is crucial for studying biological processes and for identifying and validating new drug targets.

One approach to designing molecular probes involves the incorporation of fluorophores. For example, a new class of stable four-coordinated benzotriazole-borane compounds has been developed, which exhibit strong and tunable fluorescence emission. nih.gov While this research focused on 1,2,3-benzotriazoles, the principles could be adapted to the 1,2,4-benzotriazine scaffold to create fluorescent probes for biological imaging and assays.

Furthermore, benzotriazole (B28993) chemistry has been utilized for the affinity-based labeling of endogenous proteins. This method relies on the benzotriazole moiety acting as a leaving group in proximity-driven reactions, leading to the covalent modification of a target protein. nih.gov This suggests that this compound could potentially be modified to serve as a reactive probe for identifying its binding partners in a complex biological milieu.

Fundamental Intermolecular Interactions with Biological Macromolecules (e.g., proteins, nucleic acids)

The interaction of this compound with biological macromolecules is governed by a variety of non-covalent forces. The planar, aromatic nature of the benzotriazine core facilitates π-π stacking interactions with aromatic residues of amino acids in proteins (e.g., phenylalanine, tyrosine, tryptophan) and with the bases of nucleic acids. researchgate.net

The nitro group introduces a strong electron-withdrawing character and the potential for specific intermolecular interactions. Studies on para-substituted nitrobenzene (B124822) derivatives have shown that the orientation of the nitro group relative to the aromatic ring is influenced by intermolecular forces in the solid state, which can, in turn, affect the electronic properties of the molecule. mdpi.com In a biological context, the nitro group can participate in hydrogen bonding and dipole-dipole interactions with polar residues in a protein's binding pocket.

Electrochemical Behavior and Redox Activity in Bio-relevant Systems

The electrochemical properties of this compound are significantly influenced by the presence of the nitro group, a well-known electroactive moiety. The reduction of nitro-heterocyclic compounds is of considerable biological interest, as it can lead to the formation of reactive intermediates.

The reduction pathway of a nitro group is highly dependent on the solvent environment. nih.gov In aqueous media, which mimics physiological conditions, a single, irreversible 4-electron reduction typically occurs, leading to the formation of a hydroxylamine (B1172632) derivative. nih.gov In contrast, in aprotic (non-aqueous) environments, a reversible one-electron reduction is favored, which generates a stable nitro radical anion. nih.gov At more negative potentials, this radical anion can undergo further irreversible reduction by three electrons to yield the hydroxylamine. nih.gov

This redox behavior is critical as the formation of a nitro radical anion is often implicated in the biological activity of nitroaromatic compounds. The specific redox potential of this compound will determine its ability to undergo reduction under physiological conditions and, consequently, its potential to exert biological effects through redox cycling or the generation of reactive radical species.

Below is a table summarizing the electrochemical behavior of nitro-heterocyclic compounds in different solvent systems, which provides a model for the expected behavior of this compound.

Solvent SystemPredominant Reduction PathwayNumber of ElectronsKey Product(s)
Aqueous MediaIrreversible Reduction4Hydroxylamine
Aprotic Media (e.g., DMF, DMSO)Reversible 1e- Reduction, followed by Irreversible 3e- Reduction1, then 3Nitro Radical Anion, then Hydroxylamine
Mixed Aqueous-OrganicIntermediate BehaviorVariableMixture, with increasing radical stability as organic content rises

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.